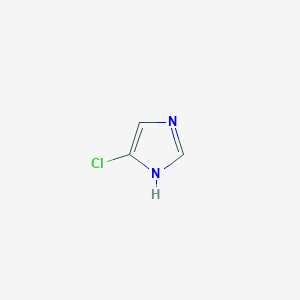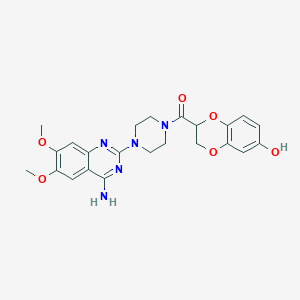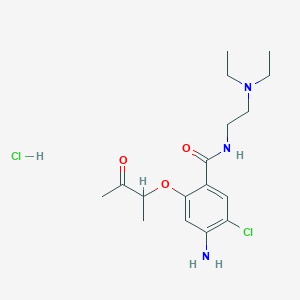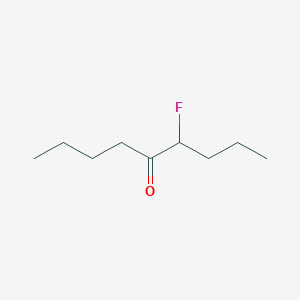
4-Fluorononan-5-one
Übersicht
Beschreibung
4-Fluorononan-5-one, also known as 4-F-5-K or para-fluorononanone, is a synthetic compound that belongs to the family of cathinones. It is a research chemical that has gained popularity among scientists due to its unique properties and potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
4-Fluorononan-5-one has a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as substituted cathinones and amphetamines. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 4-Fluorononan-5-one has been investigated for its pharmacological properties, including its potential as a psychoactive substance.
Wirkmechanismus
The mechanism of action of 4-Fluorononan-5-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This results in an increase in the levels of these neurotransmitters in the brain, leading to stimulating effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-Fluorononan-5-one are not well studied. However, it is believed to have similar effects to other cathinones, including increased heart rate, blood pressure, and body temperature. It may also cause euphoria, increased energy, and decreased appetite. Further research is needed to fully understand the effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Fluorononan-5-one in lab experiments is its unique properties. It has a high melting point and is soluble in organic solvents, making it easy to handle and purify. Additionally, it has potential applications in various fields of research, including pharmacology, chemistry, and material science.
However, there are also limitations to using 4-Fluorononan-5-one in lab experiments. It is a synthetic compound that is not found in nature, and its effects on living organisms are not well understood. Additionally, it may have potential health risks if not handled properly.
Zukünftige Richtungen
There are many future directions for research on 4-Fluorononan-5-one. One area of interest is its potential as a fluorescent probe for the detection of metal ions. Additionally, it may have potential applications in the development of new drugs for the treatment of neurological disorders. Further research is also needed to fully understand its mechanism of action and potential health risks.
In conclusion, 4-Fluorononan-5-one is a synthetic compound that has gained popularity among scientists due to its unique properties and potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Eigenschaften
CAS-Nummer |
101327-89-3 |
|---|---|
Produktname |
4-Fluorononan-5-one |
Molekularformel |
C9H17FO |
Molekulargewicht |
160.23 g/mol |
IUPAC-Name |
4-fluorononan-5-one |
InChI |
InChI=1S/C9H17FO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
HVFXMDJVVWOWSD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C(CCC)F |
Kanonische SMILES |
CCCCC(=O)C(CCC)F |
Synonyme |
5-Nonanone, 4-fluoro- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

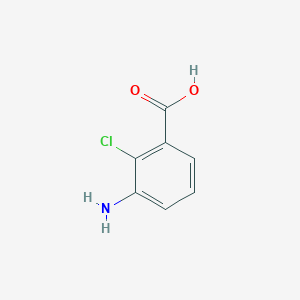


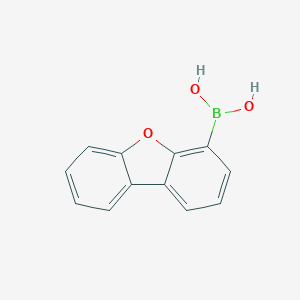
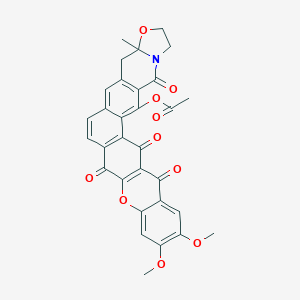
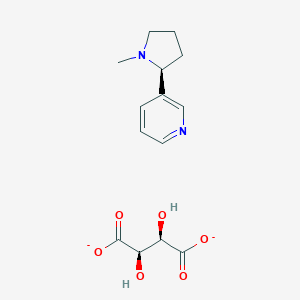
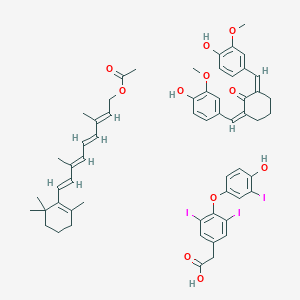
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)

